![molecular formula C13H17N3O2 B7567104 5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)
5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol, commonly known as IMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMMP is a phenolic compound that belongs to the class of imidazole derivatives. It is known for its ability to act as an antioxidant and has been studied for its potential use in treating various diseases.
Mécanisme D'action
IMMP acts as an antioxidant by scavenging free radicals and reactive oxygen species. It also inhibits the activity of various enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. Additionally, IMMP has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways, which play a crucial role in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
IMMP has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using IMMP in lab experiments is its ability to act as an antioxidant and anti-inflammatory agent, which can help in the prevention and treatment of various diseases. However, one of the limitations of using IMMP is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of IMMP, including the investigation of its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Further research is needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its dosage and administration. Additionally, the development of novel IMMP derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
IMMP can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with formaldehyde, followed by the addition of imidazole and reduction with sodium borohydride. This process results in the formation of the final product, IMMP.
Applications De Recherche Scientifique
IMMP has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular diseases. It has been found to exhibit antioxidant and anti-inflammatory properties, which can help in the prevention and treatment of various diseases.
Propriétés
IUPAC Name |
5-[(2-imidazol-1-ylethylamino)methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-13-3-2-11(8-12(13)17)9-14-4-6-16-7-5-15-10-16/h2-3,5,7-8,10,14,17H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHEZISVGVFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCN2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

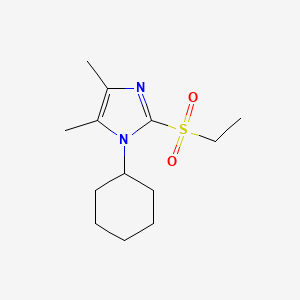
![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-cyano-2-methylpropanamide](/img/structure/B7567049.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)
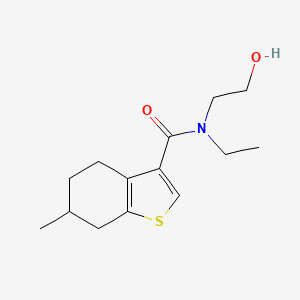
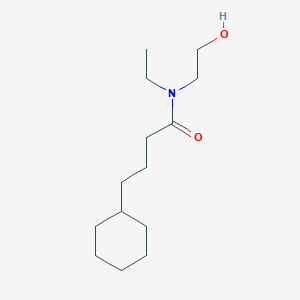
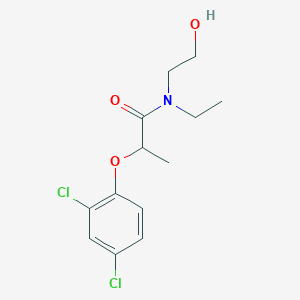
![N-(oxan-4-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7567079.png)
![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
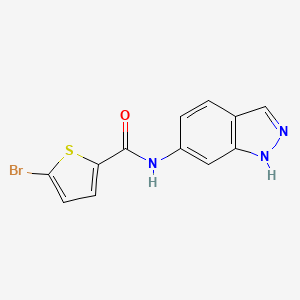
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)